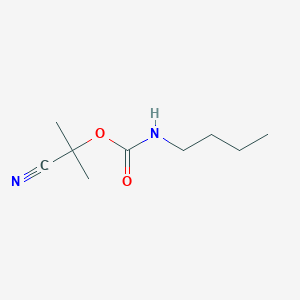
ethyl 1-(4-phenylcyclohexyl)-2-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(4-phenylcyclohexyl)-2-piperidinecarboxylate, also known as PCE or PCP, is a synthetic dissociative drug that was first developed in the 1950s. It belongs to the arylcyclohexylamine class of drugs and has been used for both medicinal and recreational purposes.
Mecanismo De Acción
Ethyl 1-(4-phenylcyclohexyl)-2-piperidinecarboxylate acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, ethyl 1-(4-phenylcyclohexyl)-2-piperidinecarboxylate disrupts the normal functioning of the central nervous system and produces dissociative effects.
Biochemical and Physiological Effects
ethyl 1-(4-phenylcyclohexyl)-2-piperidinecarboxylate produces a range of biochemical and physiological effects, including hallucinations, dissociation, and altered perception of time and space. It can also cause sedation, memory impairment, and changes in heart rate and blood pressure. These effects are thought to be due to the drug's interaction with the NMDA receptor and other neurotransmitter systems in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-(4-phenylcyclohexyl)-2-piperidinecarboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. It also produces consistent and predictable effects, making it useful for studying the mechanisms of action of other drugs. However, ethyl 1-(4-phenylcyclohexyl)-2-piperidinecarboxylate also has some limitations. It is a controlled substance and can only be used in certain settings with appropriate permits. It also has potential side effects and can be dangerous if not used properly.
Direcciones Futuras
There are several areas for future research on ethyl 1-(4-phenylcyclohexyl)-2-piperidinecarboxylate. One direction is to further investigate its potential therapeutic applications for mental health disorders. Another area of interest is to study the long-term effects of ethyl 1-(4-phenylcyclohexyl)-2-piperidinecarboxylate use on the brain and body. Additionally, researchers could explore the use of ethyl 1-(4-phenylcyclohexyl)-2-piperidinecarboxylate as a tool for studying the neural mechanisms of consciousness and perception. Finally, new synthetic methods for ethyl 1-(4-phenylcyclohexyl)-2-piperidinecarboxylate could be developed to improve its purity and reduce the risk of side effects.
Conclusion
In conclusion, ethyl 1-(4-phenylcyclohexyl)-2-piperidinecarboxylate is a synthetic dissociative drug that has been used for both medicinal and recreational purposes. It has been studied extensively in scientific research and has potential therapeutic applications for mental health disorders. ethyl 1-(4-phenylcyclohexyl)-2-piperidinecarboxylate acts as a non-competitive antagonist of the NMDA receptor and produces a range of biochemical and physiological effects. While it has several advantages for use in laboratory experiments, it also has limitations and potential side effects. Future research on ethyl 1-(4-phenylcyclohexyl)-2-piperidinecarboxylate could explore its therapeutic potential, long-term effects, and use as a tool for studying consciousness and perception.
Métodos De Síntesis
The synthesis of ethyl 1-(4-phenylcyclohexyl)-2-piperidinecarboxylate involves the reaction of 1-(4-chlorophenyl)cyclohexanone with piperidine and ethyl chloroformate. The resulting product is then purified through recrystallization. This process can be carried out in a laboratory setting using standard chemical techniques.
Aplicaciones Científicas De Investigación
Ethyl 1-(4-phenylcyclohexyl)-2-piperidinecarboxylate has been used in scientific research to study its effects on the central nervous system. It has been shown to have potential therapeutic applications for the treatment of depression, anxiety, and other mental health disorders. ethyl 1-(4-phenylcyclohexyl)-2-piperidinecarboxylate has also been used as a tool for studying the mechanisms of action of other drugs, such as ketamine and phencyclidine.
Propiedades
IUPAC Name |
ethyl 1-(4-phenylcyclohexyl)piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2/c1-2-23-20(22)19-10-6-7-15-21(19)18-13-11-17(12-14-18)16-8-4-3-5-9-16/h3-5,8-9,17-19H,2,6-7,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNZQQKNENFRRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1C2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)(oxo)acetate](/img/structure/B5176206.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5176215.png)
![N-[phenyl(4-pyridinyl)methyl]aniline](/img/structure/B5176218.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B5176226.png)
![11-(4-fluorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5176240.png)
![3-{[(3,3-diphenylpropyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5176247.png)




![1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B5176274.png)

